Thiazovivin
Overview
Description
Thiazovivin is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a crucial role in cell polarity, contraction, and actin cytoskeleton reorganization . It is widely used in cell culture techniques, particularly for the generation of induced pluripotent stem cells .
Mechanism of Action
Thiazovivin, also known as this compound (GMP), is a potent and selective inhibitor of the enzyme Rho-associated coiled-coil containing protein kinase (ROCK) . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound’s primary target is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is a serine/threonine kinase that plays a crucial role in cell polarity, contraction, and actin cytoskeleton reorganization .
Mode of Action
This compound interacts with its target, ROCK, by inhibiting its activity . This inhibition leads to the stabilization of E-cadherin, which promotes cell survival and improves cell attachment . This compound is effective at concentrations five times lower than another common ROCK inhibitor, Y-27632 .
Biochemical Pathways
This compound affects the Rho/ROCK pathway . By inhibiting ROCK, this compound impacts cell polarity, contraction, and actin cytoskeleton reorganization . This can lead to changes in cell morphology and function, particularly in the context of stem cell cultures .
Result of Action
The inhibition of ROCK by this compound has several molecular and cellular effects. It promotes the survival of human embryonic stem cells during dissociation by stabilizing E-cadherin and improves cell attachment . It also enhances the efficiency of reprogramming human somatic cells to induced pluripotent stem cells (iPSCs) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can significantly impact its effectiveness . Additionally, the specific cell culture conditions, including the presence of other growth factors and modulators, can also affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Thiazovivin interacts with the enzyme Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a role in cell polarity, contraction, and actin cytoskeleton reorganization . This compound inhibits ROCK activity, which can have a significant impact on biochemical reactions within the cell .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It promotes the survival of human embryonic stem cells and improves cell attachment . It also increases the efficiency of reprogramming human somatic cells to induced pluripotent stem cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of ROCK, a key enzyme involved in cell polarity and actin cytoskeleton reorganization . This inhibition can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the Rho/ROCK pathway, a key signaling pathway in cells . It interacts with the enzyme ROCK, influencing metabolic flux and potentially affecting metabolite levels .
Transport and Distribution
Given its role as a ROCK inhibitor, it is likely to be distributed wherever ROCK is present within the cell .
Subcellular Localization
As a ROCK inhibitor, it is likely to be found wherever ROCK is localized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazovivin can be synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiazovivin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Thiazovivin has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the role of ROCK in various chemical processes.
Industry: this compound is utilized in the production of stem cell-based products and therapies.
Comparison with Similar Compounds
Y-27632: Another ROCK inhibitor that is commonly used in cell culture techniques.
Fasudil: A ROCK inhibitor used in the treatment of cardiovascular diseases.
Uniqueness of Thiazovivin: this compound stands out due to its high potency and selectivity for ROCK, making it a valuable tool in stem cell research and regenerative medicine . Its ability to enhance the survival and cloning efficiency of human pluripotent stem cells further highlights its unique properties .
Properties
IUPAC Name |
N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(17-8-11-4-2-1-3-5-11)12-9-22-15(19-12)20-13-6-7-16-10-18-13/h1-7,9-10H,8H2,(H,17,21)(H,16,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKQCZBPPCLEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=NC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673091 | |
Record name | Thiazovivin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226056-71-8 | |
Record name | Thiazovivin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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